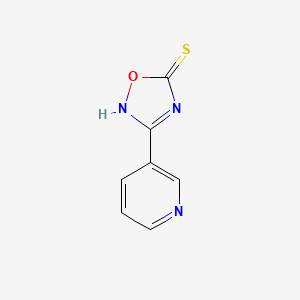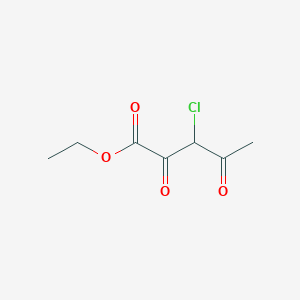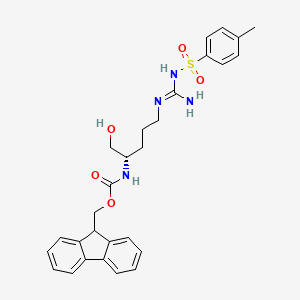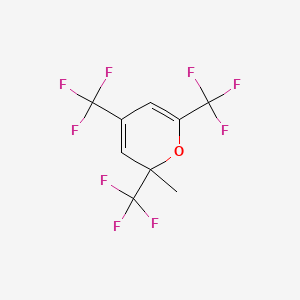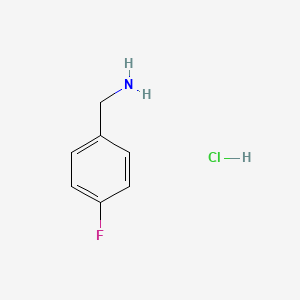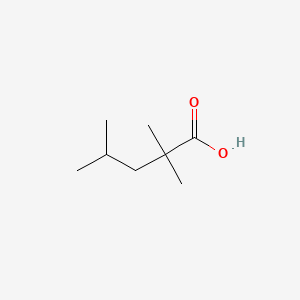
N-(4-Fluorophenyl)ethylenediamine
Übersicht
Beschreibung
N-(4-Fluorophenyl)ethylenediamine is a useful research compound. Its molecular formula is C8H11FN2 and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
N-(4-Fluorophenyl)ethylenediamine, also known as N1-(4-Fluorophenyl)ethane-1,2-diamine, is a component of certain platinum (II)-based DNA intercalators These complexes are designed to interact with DNA, which is their primary target
Mode of Action
The platinum (II)-based DNA intercalators, which include this compound, interact with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing distortions in the DNA structure that can inhibit replication and transcription processes. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Dna intercalators in general can disrupt several key cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s noted that the platinum (ii)-based dna intercalators, which include this compound, have higher cellular uptake than cisplatin , suggesting they may have favorable bioavailability.
Result of Action
The platinum (II)-based DNA intercalators, including this compound, have been shown to display activity in cisplatin-resistant cell lines . This suggests that these complexes may have a different mechanism of action than cisplatin and could potentially be used to overcome cisplatin resistance in certain cancer cells .
Biochemische Analyse
Biochemical Properties
N-(4-Fluorophenyl)ethylenediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions, which can participate in redox biochemical processes . These interactions are crucial for stabilizing the oxidation state of the metal and controlling the kinetic parameters of ligand exchange and thermodynamics of metal-ligand binding . Additionally, this compound has been shown to exhibit antibacterial, antifungal, and antioxidant activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can bind to human serum albumin, affecting its uptake into tumor cells and preventing strong cytotoxic effects . In serum-free medium, a high accumulation in MCF-7 breast cancer cells and significant DNA binding were observed . These interactions highlight the compound’s potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms Schiff bases, which are known for their ability to form complexes with metal ions . These complexes can inhibit or activate enzymes, depending on the nature of the metal ion and the ligand. Additionally, this compound can influence gene expression by binding to DNA and altering transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Schiff bases, including derivatives of this compound, are stable in alkaline solutions but can hydrolyze in acidic solutions . This stability is essential for maintaining its biological activity over time. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antifungal activities . At higher doses, it can cause toxic or adverse effects. For example, studies on rodents have shown that high doses of this compound derivatives can lead to increased locomotor and rearing activities, indicating potential neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its participation in redox reactions, facilitated by its ability to form complexes with metal ions . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound’s derivatives have been shown to modulate the kynurenine pathway of tryptophan metabolism, which is crucial for maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can bind to human serum albumin, facilitating its transport in the bloodstream . Once inside the cells, it can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles. These interactions are essential for its localization and accumulation, influencing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its ability to form complexes with metal ions can direct it to mitochondria, where it can participate in redox reactions and influence mitochondrial function . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVXMPCKSSCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198669 | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-51-0 | |
| Record name | N1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050622510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluorophenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ478FYJ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


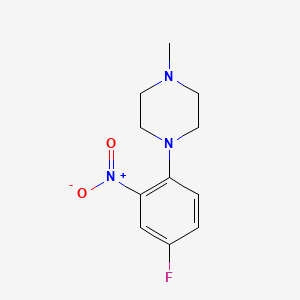
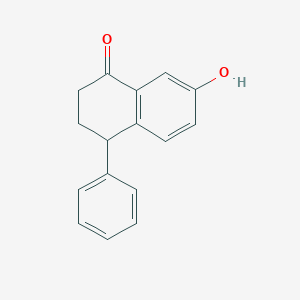
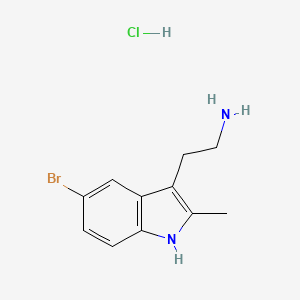
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)
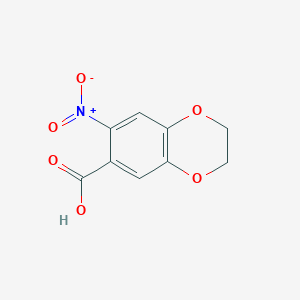
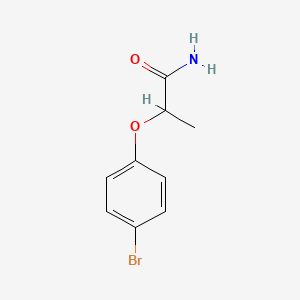
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)
